Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-
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Overview
Description
Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- is a complex organic compound that belongs to the class of pyrazinamides. This compound is characterized by its unique structure, which includes a pyrazine ring, a phenyl group substituted with a methylthio group, and a pyridine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- typically involves multiple steps, starting with the preparation of the pyrazine ring. One common method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with an appropriate amine to yield the pyrazinamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogenated reagents, organometallic reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death . In cancer research, it may interfere with cell division and induce apoptosis in tumor cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular drug with a simpler structure.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.
Triazole-pyrimidine hybrids: Compounds with similar structural motifs and potential neuroprotective and anti-inflammatory properties.
Uniqueness
Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- is unique due to its combination of a pyrazine ring, a methylthio-substituted phenyl group, and a pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
821783-96-4 |
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Molecular Formula |
C18H18N4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine |
InChI |
InChI=1S/C18H18N4S/c1-23-16-4-2-15(3-5-16)17-12-22-18(13-21-17)20-11-8-14-6-9-19-10-7-14/h2-7,9-10,12-13H,8,11H2,1H3,(H,20,22) |
InChI Key |
RHIKSYCSRVOQNL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CN=C(C=N2)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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